molecular formula C12H12BrNO B13305322 5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B13305322
M. Wt: 266.13 g/mol
InChI Key: CVXXYUHMZIKLHT-CLFYSBASSA-N
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Description

5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one: is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom and a dimethylamino group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Dimethylamino Group Introduction: The brominated intermediate is then treated with dimethylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dimethylamino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols using appropriate oxidizing or reducing agents.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Ketones or carboxylic acids are obtained.

    Reduction Products: Alcohols are produced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It is used as a building block for designing biological probes and molecular markers for studying biological processes.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties and is used in the development of new drugs targeting specific biological pathways.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    5-Bromo-2-(dimethylamino)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of an indene ring.

    5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: This compound contains both bromine and chlorine atoms and a pyrimidine ring.

    5-Bromo-2-(dimethylamino)pyridine: This compound has a pyridine ring and is used in similar applications.

Uniqueness: The uniqueness of 5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one lies in its indene core structure, which imparts distinct chemical and biological properties compared to its pyrimidine and pyridine analogs. The indene ring system provides a different electronic environment and steric profile, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

(2Z)-5-bromo-2-(dimethylaminomethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H12BrNO/c1-14(2)7-9-5-8-6-10(13)3-4-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7-

InChI Key

CVXXYUHMZIKLHT-CLFYSBASSA-N

Isomeric SMILES

CN(C)/C=C\1/CC2=C(C1=O)C=CC(=C2)Br

Canonical SMILES

CN(C)C=C1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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